Cas no 17422-56-9 (1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate)
1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate Chemical and Physical Properties
Names and Identifiers
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- Diethyl 2-(2-nitrobenzylidene)malonate
- 1,3-Diethyl 2-[(2-nitrophenyl)methylidene]-propanedioate
- diethyl 2-[(2-nitrophenyl)methylidene]propanedioate
- Propanedioic acid,2-[(2-nitrophenyl)methylene]-, 1,3-diethyl ester
- diethyl 2-nitrobenzylidenemalonate
- diethylmalonate,2-NO2 benzal
- FT-0682940
- Propanedioic acid, 2-[(2-nitrophenyl)methylene]-, 1,3-diethyl ester
- MFCD02176752
- NSC27702
- G10002
- A881708
- BF-0777
- AKOS015833472
- Diethyl 2-(2-(hydroxy(oxido)amino)benzylidene)malonate
- 17422-56-9
- NSC-27702
- J-520267
- Diethyl2-(2-nitrobenzylidene)malonate
- BLHLIGAACQEKRY-UHFFFAOYSA-N
- NSC 27702
- CS-0208653
- 1,3-diethyl 2-[(2-nitrophenyl)methylidene]propanedioate
- SCHEMBL1373654
- NSC637166
- diethyl 2-[(2-nitrophenyl)methylene]propanedioate
- NSC-637166
- DTXSID70282735
- Diethyl [(2-nitrophenyl)methylidene]propanedioate
- 1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate
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- MDL: MFCD02176752
- Inchi: 1S/C14H15NO6/c1-3-20-13(16)11(14(17)21-4-2)9-10-7-5-6-8-12(10)15(18)19/h5-9H,3-4H2,1-2H3
- InChI Key: BLHLIGAACQEKRY-UHFFFAOYSA-N
- SMILES: O(CC)C(/C(/C(=O)OCC)=C\C1C=CC=CC=1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 293.09000
- Monoisotopic Mass: 293.08993720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 406
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 98.4Ų
Experimental Properties
- PSA: 98.42000
- LogP: 2.62760
1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate Customs Data
- HS CODE:2917399090
- Customs Data:
China Customs Code:
2917399090Overview:
2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D476813-50mg |
1,3-Diethyl 2-[(2-Nitrophenyl)methylidene]propanedioate |
17422-56-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D476813-100mg |
1,3-Diethyl 2-[(2-Nitrophenyl)methylidene]propanedioate |
17422-56-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D476813-500mg |
1,3-Diethyl 2-[(2-Nitrophenyl)methylidene]propanedioate |
17422-56-9 | 500mg |
$ 95.00 | 2022-06-05 | ||
| abcr | AB303479-5 g |
1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate; 95% |
17422-56-9 | 5g |
€322.30 | 2023-04-26 | ||
| abcr | AB303479-10 g |
1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate; 95% |
17422-56-9 | 10g |
€451.90 | 2023-04-26 | ||
| abcr | AB303479-25 g |
1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate; 95% |
17422-56-9 | 25g |
€856.90 | 2023-04-26 | ||
| Alichem | A019140946-10g |
Diethyl 2-(2-nitrobenzylidene)malonate |
17422-56-9 | 95% | 10g |
504.56 USD | 2021-06-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279323-250mg |
1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
17422-56-9 | 95% | 250mg |
¥766 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279323-1g |
1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
17422-56-9 | 95% | 1g |
¥1430 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279323-5g |
1,3-Diethyl 2-[(2-nitrophenyl)methylidene]propanedioate |
17422-56-9 | 95% | 5g |
¥4621 | 2023-04-15 |
1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate Suppliers
1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1,3-Diethyl 2-(2-Nitrophenyl)methylidenepropanedioate
Diethyl 2-(2-nitrobenzylidene)malonate: A Comprehensive Overview
Diethyl 2-(2-nitrobenzylidene)malonate is a compound with the CAS number 17422-56-9, which has garnered significant attention in the field of organic chemistry due to its unique structural properties and versatile applications. This compound is a derivative of malonic acid, where the carboxylic acid groups are esterified with ethanol, and the central carbon is substituted with a 2-nitrobenzylidene group. The presence of the nitro group introduces interesting electronic and steric effects, making this compound a valuable tool in various synthetic strategies.
Recent studies have highlighted the role of Diethyl 2-(2-nitrobenzylidene)malonate in the synthesis of heterocyclic compounds, which are of great importance in drug discovery and materials science. For instance, researchers have employed this compound as a key intermediate in the construction of pyrrole derivatives, which exhibit promising biological activities. The ability of this compound to undergo cyclization reactions under mild conditions has made it a preferred choice for constructing complex molecular frameworks.
In addition to its role in organic synthesis, Diethyl 2-(2-nitrobenzylidene)malonate has been explored for its potential in photovoltaic applications. The nitrobenzylidene group imparts unique electronic properties to the molecule, enabling it to act as an electron acceptor in donor-acceptor systems. Recent advancements in this area have demonstrated that derivatives of this compound can enhance the efficiency of organic solar cells by optimizing charge transfer dynamics.
The synthesis of Diethyl 2-(2-nitrobenzylidene)malonate typically involves a condensation reaction between malonic acid diethyl ester and 2-nitrobenzaldehyde under acidic or basic conditions. This reaction is well-documented and has been optimized to achieve high yields and purity. The stability of the compound under various storage conditions has also been investigated, with results indicating that it remains stable under ambient conditions for extended periods.
From an analytical standpoint, Diethyl 2-(2-nitrobenzylidene)malonate can be characterized using a variety of spectroscopic techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). These methods provide insights into the molecular structure and functional groups present in the compound. For example, the UV-Vis spectrum reveals absorption bands corresponding to the nitro group, while NMR spectroscopy helps confirm the stereochemistry of the molecule.
Looking ahead, ongoing research is focused on expanding the scope of applications for Diethyl 2-(2-nitrobenzylidene)malonate. One promising avenue is its use in click chemistry reactions, where it can serve as a building block for constructing bioactive molecules. Furthermore, efforts are being made to explore its potential as a precursor for advanced materials such as graphene oxide derivatives and metal-organic frameworks (MOFs).
In conclusion, Diethyl 2-(2-nitrobenzylidene)malonate is a multifaceted compound with significant implications across various domains of chemistry. Its unique structure, combined with its ability to participate in diverse reactions, positions it as an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an even greater role in advancing chemical science.
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